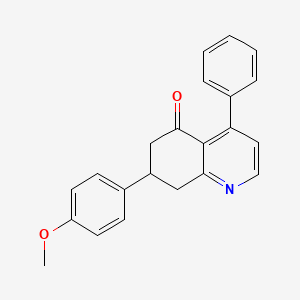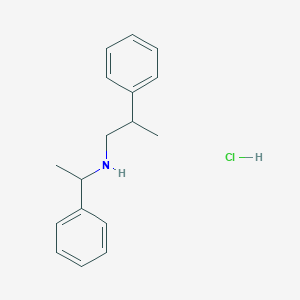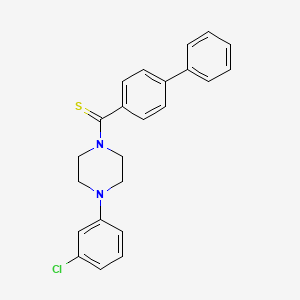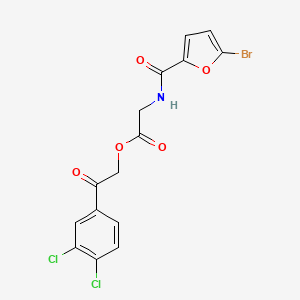
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone
Descripción general
Descripción
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone, also known as L-741,626, is a chemical compound that belongs to the class of quinolinone derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone is primarily mediated through its interaction with specific receptors in the body, including the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, leading to a reduction in their activity. 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone also acts as an agonist at the sigma-1 receptor, leading to an increase in its activity. These interactions ultimately lead to the various biochemical and physiological effects of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone are diverse and depend on the specific receptor interactions. At the dopamine D2 receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to a reduction in dopamine-mediated signaling, resulting in decreased locomotor activity and potential therapeutic applications in schizophrenia. At the serotonin 5-HT2A receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to a reduction in serotonin-mediated signaling, resulting in decreased anxiety and potential therapeutic applications in depression. At the sigma-1 receptor, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone leads to an increase in sigma receptor-mediated signaling, resulting in increased neuroprotection and potential therapeutic applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone in lab experiments is its potent and specific receptor interactions, which allow for precise modulation of specific pathways. Additionally, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been extensively studied, and its safety and toxicity profiles are well-established. However, one of the limitations of using 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone. One potential direction is the development of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone in combination with other therapeutic agents for synergistic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological disorder research, 7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-5(6H)-quinolinone has been shown to modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to potential therapeutic applications in schizophrenia and depression.
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-18-9-7-15(8-10-18)17-13-20-22(21(24)14-17)19(11-12-23-20)16-5-3-2-4-6-16/h2-12,17H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBJUVJUCBRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC=CC(=C3C(=O)C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-4-phenyl-7,8-dihydroquinolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4762497.png)
![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4762503.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4762515.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4762524.png)

![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)

![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)